1,2,3,4,5,6,7,8-Octahydroanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAYMJXHGYUQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(CCCC3)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148324 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148324 | |
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Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Aldrich MSDS] | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
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CAS No. |
1079-71-6, 26655-71-0 | |
| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
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| Record name | Octahydroanthracene | |
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| Record name | Octahydroanthracene | |
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| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |
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| Record name | 1,2,3,4,5,6,7,8-octahydroanthracene | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydroanthracene can be synthesized through the hydrogenation of anthracene. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 4\text{H}2 \rightarrow \text{C}{14}\text{H}_{18} ]
Industrial Production Methods: In an industrial setting, the hydrogenation process is carried out in large reactors where anthracene is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to ensure complete hydrogenation, resulting in high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6,7,8-Octahydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Catalytic Applications
Catalytic Isomerization
OHA has been studied for its catalytic properties in the isomerization processes. Research indicates that OHA can undergo ring-shift isomerization under specific catalytic conditions. For instance, the use of zeolite catalysts has shown promising results in converting symmetrical octahydrophenanthrene to OHA. The reaction conditions such as temperature and catalyst acidity significantly influence the selectivity and conversion rates .
Table 1: Catalysts Used in OHA Isomerization
| Catalyst Type | Activity Level | Selectivity to OHA |
|---|---|---|
| Hydrogen Mordenites | High | Moderate |
| Noble Metal Mordenites | Very High | Low |
| Y-Zeolites | Moderate | High |
Pharmaceutical Applications
Therapeutic Potential
Recent studies have highlighted the potential of OHA derivatives in treating neurodegenerative diseases such as Alzheimer's disease (AD). OHA compounds have demonstrated the ability to promote the removal of amyloid-beta plaques in transgenic mouse models of AD. In controlled experiments, administration of specific OHA derivatives resulted in a significant reduction of plaque deposition and improved cognitive functions .
Case Study: OAB-14 Compound
One notable derivative, OAB-14, was tested on APP/PS1 double transgenic mice. The results showed a clearance rate of approximately 67% for amyloid-beta plaques after 14 days of treatment. The compound not only improved memory functions but also exhibited no significant adverse effects on vital organs .
Material Science Applications
Thermal Stability
OHA's thermal properties have been investigated for potential applications in material science. Studies reveal that OHA exhibits high thermal stability with decomposition temperatures exceeding 537 °C under nitrogen atmosphere. This characteristic makes it suitable for applications requiring materials that can withstand high temperatures without degradation .
Table 2: Thermal Properties of OHA
| Property | Value |
|---|---|
| Decomposition Temperature (Td5) | > 537 °C under N₂ |
| Glass Transition Temperature | Not specified |
Structural Studies
Conformational Analysis
The structural characteristics of OHA have been extensively studied using empirical force-field calculations and X-ray crystallography. These studies indicate the existence of multiple stable conformations of OHA at low temperatures, which could influence its reactivity and interactions with other chemical species .
Table 3: Conformational States of OHA
| Conformation Type | Stability Level |
|---|---|
| Low-Energy State | High |
| High-Energy State | Low |
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Physical and Chemical Properties
- Physical state : Colorless solid with melting point 78°C, boiling point 293–295°C, and density 1.131 g/cm³ .
- Solubility: Soluble in hot ethanol, benzene, and acetic acid; insoluble in water .
- Thermodynamics : Heat capacity and vapor pressure data are documented, with ΔrH° and ΔrG° values compiled by NIST .
Comparison with Similar Compounds
Dihydroanthracene (DHA) and Tetrahydroanthracene (THA)
Key Findings :
- Higher hydrogen pressure (4.1 MPa) shifts selectivity from DHA/THA to OHA, enhancing saturation .
- OHA’s reduced aromaticity makes it less reactive in electrophilic substitutions compared to DHA/THA .
Octahydrophenanthrene (sym-OHP)
| Property | OHA | sym-OHP | Reference |
|---|---|---|---|
| Structure | Linear tricyclic | Angular tricyclic | |
| Applications | Coal liquefaction | Similar SRC processes |
Key Findings :
- Structural isomerism (linear vs. angular) influences solubility and thermal stability.
Substituted Derivatives: Octamethyl-OHA
| Property | OHA | Octamethyl-OHA | Reference |
|---|---|---|---|
| Formula | C₁₄H₁₈ | C₂₂H₃₄ | |
| Synthesis | Hydrogenation | Methylation of OHA | |
| Hazards | Skin/eye irritant | Harmful by inhalation |
Key Findings :
Fluorinated Derivatives
| Property | OHA | 9-Fluoro-OHA | Reference |
|---|---|---|---|
| Synthesis | Birch reduction | Diazotization of OHA | |
| Applications | Intermediate | Photochemistry probes |
Key Findings :
Thermodynamic Data :
- OHA’s heat capacity (7.86 ± 0.05 J/mol·K) and vapor pressure (293–295°C) reflect reduced volatility compared to anthracene .
Biological Activity
1,2,3,4,5,6,7,8-Octahydroanthracene (OHA) is a fully saturated derivative of anthracene with the molecular formula C14H18. This compound is notable for its unique structural properties and potential biological activities. Its hydrogenated nature differentiates it from other polycyclic aromatic hydrocarbons (PAHs), making it an interesting subject for both chemical and biological research.
The biological activity of OHA primarily arises from its interactions with various biomolecules. Research indicates that OHA can modulate biochemical pathways by binding to specific enzymes and receptors. The exact mechanisms are still under investigation but suggest a potential for therapeutic applications in fields such as oncology and cardiology.
Therapeutic Potential
OHA and its derivatives have been studied for their potential therapeutic properties. For instance, they are being explored for their anti-cancer effects due to their ability to induce apoptosis in cancer cells. Additionally, some studies suggest that OHA may possess anti-inflammatory properties.
Interaction with Biomolecules
Research has shown that OHA can interact with enzymes involved in metabolic pathways. These interactions may lead to altered enzyme activity, which could have implications for drug development and metabolic engineering .
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of OHA on various cancer cell lines. The results indicated that OHA exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of oxidative stress and apoptosis in these cells.
Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of OHA on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The findings suggested that OHA could serve as a lead compound for developing anti-inflammatory drugs due to its ability to inhibit these enzymes effectively.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Inhibits COX and LOX enzymes | , |
| Enzyme Interaction | Modulates metabolic pathways | , |
Table 2: Comparison of Biological Activities with Other PAHs
Q & A
Q. Basic
- NMR : Distinguishes stereoisomers via coupling constants in decalin protons .
- IR Spectroscopy : Identifies carbonyl intermediates (e.g., 1680 cm⁻¹ for α,β-unsaturated ketones) .
- GC-MS : Confirms purity and quantifies byproducts using SE-52 columns .
How do substituents (e.g., methyl groups) alter the compound’s reactivity?
Advanced
Adding methyl groups (e.g., 9,10-dimethyl derivative) increases steric hindrance, reducing hydrogenation rates. Computational studies show electron-donating substituents lower proton affinity by 15–20 kJ/mol, impacting acid-catalyzed reactions . Experimental validation via kinetic isotope effects is recommended .
What factors influence thermal stability during storage and handling?
Advanced
Decomposition above 570 K releases anthracene derivatives, detectable via GC-MS . Storage under nitrogen at 277 K minimizes oxidation. Phase-change data (ΔHfus) indicate sensitivity to impurities, requiring periodic DSC monitoring .
How can researchers address contradictions in gas-phase ion energetics data?
Advanced
Contradictions in proton affinity (e.g., 845.4 vs. 814.7 kJ/mol) stem from ionization techniques (electron impact vs. chemical ionization). Calibration with reference compounds (e.g., benzene) and collaborative studies (e.g., NIST’s ion clustering data) improve consistency .
What strategies optimize yield in large-scale synthesis?
Q. Advanced
- Catalyst Screening : PtO₂ in acetic acid enhances hydrogenation efficiency .
- Solvent Selection : Tert-butanol minimizes side reactions during ketone formation .
- Process Control : In-line IR monitors reaction progress, reducing purification steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
